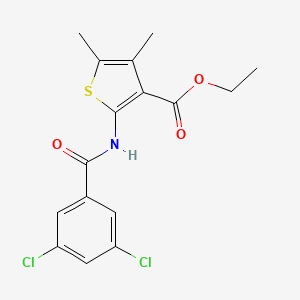![molecular formula C26H26ClN5O2 B2684164 9-(3-Chloro-2-methylphenyl)-1,7-dimethyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 877617-60-2](/img/structure/B2684164.png)
9-(3-Chloro-2-methylphenyl)-1,7-dimethyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. The structure can provide information about the compound’s functional groups and potential reactivity .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include various chemical reactions, the reagents used, and the conditions under which the reactions occur .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s 3D structure, the types of bonds present, and the compound’s molecular weight .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can provide information about the compound’s reactivity and potential uses .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. These properties can provide information about how the compound behaves under different conditions .Aplicaciones Científicas De Investigación
Synthesis and Chemical Behavior
- Compounds related to the one are synthesized through various chemical pathways, including the reaction of specific precursors under controlled conditions to form complex purine and pyrimidine derivatives. For example, a study detailed the synthesis of new [c,d]-fused purinediones starting from specific methylpyrimidine diones, showcasing the chemical versatility of related compounds (Ondrej imo et al., 1995).
Structural and Molecular Studies
- Extensive structural and molecular characterization of similar compounds reveals their potential for various applications. Crystal structure analyses and molecular modeling provide insights into their interaction mechanisms at the molecular level. For instance, studies on 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones have shown how different molecular structures lead to diverse crystal structures, indicating the importance of subtle structural differences (Jorge Trilleras et al., 2009).
Applications in Research
- The underlying compounds have been explored for their electronic, linear, and nonlinear optical properties, demonstrating their utility in various fields including materials science and pharmacology. For instance, the structural parameters, electronic characteristics, and nonlinear optical exploration of thiopyrimidine derivatives highlight their potential in medicine and nonlinear optics (NLO) fields, underscoring the significant applications of pyrimidine derivatives in scientific research (A. Hussain et al., 2020).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN5O2/c1-17-15-31(21-13-7-12-20(27)18(21)2)25-28-23-22(32(25)16-17)24(33)30(26(34)29(23)3)14-8-11-19-9-5-4-6-10-19/h4-13,17H,14-16H2,1-3H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRAQPWANVTPOS-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=CC4=CC=CC=C4)C5=C(C(=CC=C5)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C/C=C/C4=CC=CC=C4)C5=C(C(=CC=C5)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

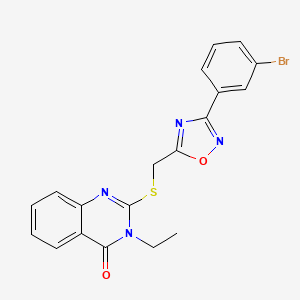
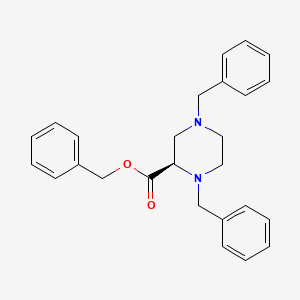

![2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2684087.png)
![4-[[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]methyl]pyridine](/img/structure/B2684091.png)
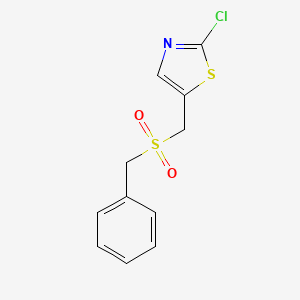
![2-[(3-Methylbutyl)sulfanyl]acetic acid](/img/structure/B2684093.png)

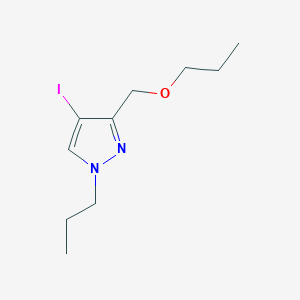
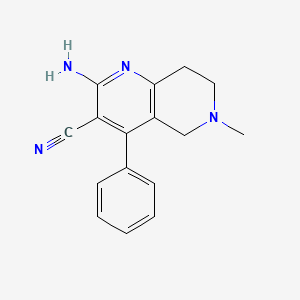
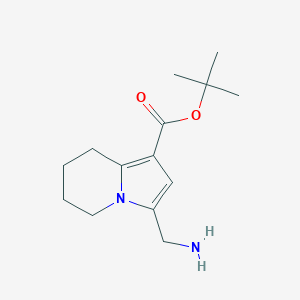
![3-methyl-6-phenyl-N-(4-sulfamoylphenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2684100.png)
